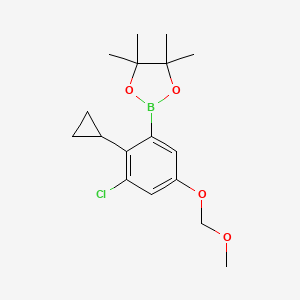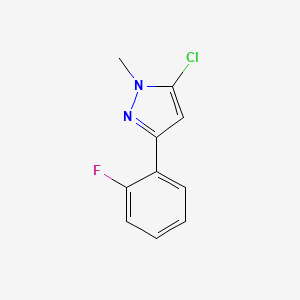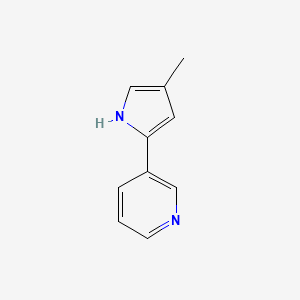
3-(4-Methyl-2-pyrrolyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds can be employed to synthesize pyrrole derivatives . This method is operationally simple and uses readily available starting materials.
Another method involves the use of magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet. These catalysts have been employed in the synthesis of pyridine derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Pyridine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its antimicrobial and anticancer properties.
Uniqueness
3-(4-Methyl-2-pyrrolyl)pyridine is unique due to the combination of pyridine and pyrrole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and the development of compounds with tailored activities.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(4-methyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-7,12H,1H3 |
InChI-Schlüssel |
UEMKUUNKTZXLBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
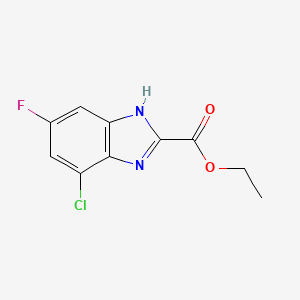
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)


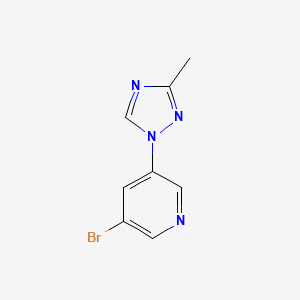
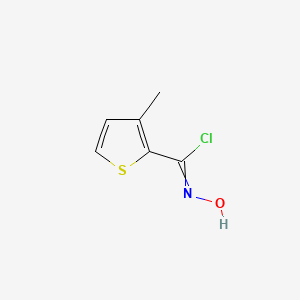
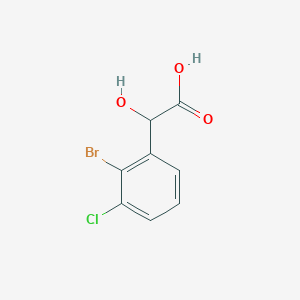
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
